molecular formula C4H4BrN3 B1281446 2-Amino-4-bromopyrimidine CAS No. 343926-69-2

2-Amino-4-bromopyrimidine

Cat. No. B1281446
M. Wt: 174 g/mol
InChI Key: MINURGGJJKMQQQ-UHFFFAOYSA-N
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Description

2-Amino-4-bromopyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted pyrimidine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, materials science, and coordination chemistry.

Synthesis Analysis

The synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines has been achieved through a divergent and efficient method involving alpha-bromocarbonyl compounds and either conventional heating or microwave irradiation . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, leading to the formation of 4-amino-5-bromo-2-substituted aminopyrimidines . A novel synthesis of 5-bromo-2-iodopyrimidine has also been described, which is useful in selective palladium-catalysed cross-coupling reactions to synthesize various substituted pyrimidine compounds .

Molecular Structure Analysis

X-ray crystallography has been employed to investigate the molecular structure of various bromopyrimidine derivatives. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been elucidated, revealing the presence of intramolecular hydrogen bonding within the crystalline network . The structural diversity in the self-assembly of Ag(I) complexes containing 2-amino-5-halopyrimidine ligands has been characterized, demonstrating different coordination geometries and interactions based on the halide present .

Chemical Reactions Analysis

The reactivity of bromopyrimidines has been explored in various chemical reactions. For example, the preparation of brominated 2- and 4-aminopyridines has been described, providing insight into the reactivity of bromine atoms towards ammonia . The use of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions has been shown to be effective for the convergent synthesis of many substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives have been investigated in several studies. Quantum chemical calculations have provided insights into the molecular structure and spectroscopic properties of 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol, including their vibrational frequencies, NMR chemical shifts, and electronic properties . The synthesis and properties of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine have been reported, highlighting their excellent thermal stability and mechanical properties . Additionally, the interplay of molecular, molecular-electronic, and supramolecular structures in symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines has been examined, revealing extensive charge-assisted hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

2-Amino-4-bromopyrimidine has been utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. These compounds are formed by reacting 4-amino-5-bromo-2-substituted-aminopyrimidines with various isothiocyanates, demonstrating the versatility of 2-amino-4-bromopyrimidine in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Development of Enzyme Inhibitors

Selective bromoacylation methods involving 2-amino-4-pyrimidinols have been developed, leading to the creation of active-site-directed irreversible enzyme inhibitors. This highlights the role of 2-amino-4-bromopyrimidine in pharmacological research, especially in the context of targeting specific enzymes (Baker et al., 1966).

Investigation in Cine-Amination Reactions

The cine-amination of 4-substituted-5-bromopyrimidines has been studied, showing that 2-amino-4-bromopyrimidine can participate in complex chemical reactions involving nucleophiles. This provides insights into reaction mechanisms in organic chemistry (Rasmussen et al., 1978).

Synthesis of Anticancer and Antibacterial Agents

2-Amino-4-bromopyrimidine has been involved in the synthesis of novel compounds with potential anticancer and antibacterial activities. This includes the creation of 2-amino-4-aryl-6-pyridopyrimidines, showcasing its importance in medicinal chemistry (Kahriman et al., 2020).

Role in Multitarget Antibacterial Ligands

Research on 2-amino-1,4-dihydropyrimidines, derived from 2-aminopyrimidine scaffolds, indicates their potential as precursors for developing potent antibacterials. This underscores the significance of 2-amino-4-bromopyrimidine in antibacterial drug development (Ahmad et al., 2016).

Synthesis of Schiff Bases

2-Amino-4-bromopyrimidine has been used in synthesizing Schiff bases with notable antibacterial activity. This application in the field of organic synthesis and drug discovery emphasizes its role in creating new antimicrobial agents (Prasad, Radhakrishna, & Ravi, 2016).

Formation of Ag(I) Complexes

The formation of Ag(I) complexes using 2-amino-5-halopyrimidines, including 2-amino-4-bromopyrimidine, demonstrates its utility in coordination chemistry. This research contributes to the understanding of metal-ligand interactions in inorganic chemistry (Wu et al., 2011).

Safety And Hazards

2-Amino-4-bromopyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

While specific future directions for 2-Amino-4-bromopyrimidine are not mentioned in the search results, it’s worth noting that 2-aminopyrimidines in general are being studied for their diverse activities and potential applications in various fields .

properties

IUPAC Name

4-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINURGGJJKMQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510251
Record name 4-Bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromopyrimidine

CAS RN

343926-69-2
Record name 4-Bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DRV GOLDING, AE SENEAR - The Journal of Organic Chemistry, 1947 - ACS Publications
… Direct fusion of the reactants led to the formation of 2,4,6-tribromopyrimidine, 2-amino-4-bromopyrimidine, 2-amino-4,6-dibromopyrimidine, and 2-amino-4-bromo-6-methylpyrimidine, in …
Number of citations: 9 pubs.acs.org

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